molecular formula C2HF5O B1616223 Pentafluorodimethyl ether CAS No. 3822-68-2

Pentafluorodimethyl ether

Cat. No.: B1616223
CAS No.: 3822-68-2
M. Wt: 136.02 g/mol
InChI Key: ACYQYBAHTSKBLM-UHFFFAOYSA-N
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Description

Pentafluorodimethyl ether (PFDE), also referred to as HFE-125, is a fluorinated ether with the molecular formula C₂HF₅O (CF₃-O-CF₂H) and CAS number 3822-68-2 . It is characterized by its low boiling point (-35°C), high vapor pressure (7 atm at 298 K), and significant heat capacity (109 J/K·mol) . PFDE has been investigated for applications in fire suppression, refrigeration, and as a precursor for brominated flame retardants . However, its environmental persistence and uncertain toxicity profile raise concerns .

Properties

CAS No.

3822-68-2

Molecular Formula

C2HF5O

Molecular Weight

136.02 g/mol

IUPAC Name

difluoromethoxy(trifluoro)methane

InChI

InChI=1S/C2HF5O/c3-1(4)8-2(5,6)7/h1H

InChI Key

ACYQYBAHTSKBLM-UHFFFAOYSA-N

SMILES

C(OC(F)(F)F)(F)F

Canonical SMILES

C(OC(F)(F)F)(F)F

Other CAS No.

3822-68-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoromethyl triflate with suitable precursors under controlled conditions . This reaction can be carried out at ambient temperatures, making it efficient and practical for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of Pentafluorodimethyl ether often involves catalytic methods to ensure high yields and purity. For example, the catalytic fluorination of appropriate precursors using fluorinating agents such as sulfur tetrafluoride or bis(2-methoxyethyl)aminosulfur trifluoride can be employed . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentafluorodimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxytrifluoromethane derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized compounds .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Ethers

Structural and Physical Properties

The table below compares PFDE with structurally related fluorinated ethers:

Compound Molecular Formula Boiling Point (°C) Vapor Pressure (atm, 298 K) Atmospheric Lifetime (Years) Key Applications
Pentafluorodimethyl ether (HFE-125) C₂HF₅O (CF₃-O-CF₂H) -35 7 82 Fire suppressants, refrigerants
Bis(difluoromethyl) ether (HFE-134) C₂H₂F₄O (CHF₂-O-CHF₂) -15 12 (estimated) 8 Refrigerants, solvents
Methyl trifluoromethyl ether (HFE-143m) C₂H₃F₃O (CF₃-O-CH₃) -24 5.5 4.3 Refrigerants, propellants
Tetrafluorodimethyl ether C₃H₂F₈O (CF₃-O-CF₂CF₃) 24.5 92 Not reported Chemical synthesis

Key Observations :

  • PFDE (HFE-125) has a significantly longer atmospheric lifetime (82 years ) compared to HFE-134 (8 years ) and HFE-143m (4.3 years ), making it environmentally persistent .
Environmental Impact:
  • A study using fuzzy order theory classified it as inferior to alternatives like trifluoroiodomethane and ammonia .
  • HFE-134 : Shorter atmospheric lifetime (8 years ) and lower GWP make it a preferred alternative in refrigeration .
  • HFE-143m : Despite moderate persistence, it is widely adopted in low-GWP refrigerant blends due to balanced efficiency and safety .

Performance in Fire Suppression

  • PFDE showed half the effectiveness of CO₂ in flame suppression, attributed to its lower heat absorption despite high heat capacity .
  • Brominated analogs (e.g., 1-bromo-1,1,3,3,3-pentafluorodimethyl ether) are being explored to enhance fire-retardant efficacy .

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